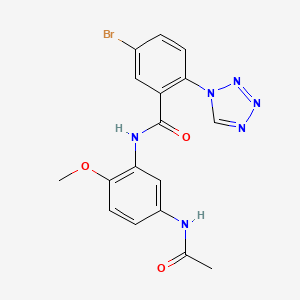
C17H15BrN6O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H15BrN6O3 is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H15BrN6O3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce bromine atoms into the molecule.
Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
C17H15BrN6O3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
C17H15BrN6O3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C17H15BrN6O3 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
C17H15ClN6O3: This compound has a similar structure but with a chlorine atom instead of bromine.
C17H15IN6O3: This compound has an iodine atom instead of bromine.
C17H15FN6O3: This compound has a fluorine atom instead of bromine.
Uniqueness
C17H15BrN6O3 is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
特性
分子式 |
C17H15BrN6O3 |
|---|---|
分子量 |
431.2 g/mol |
IUPAC名 |
N-(5-acetamido-2-methoxyphenyl)-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15BrN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-7-11(18)3-5-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26) |
InChIキー |
SZTFVKGWAVGVDP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


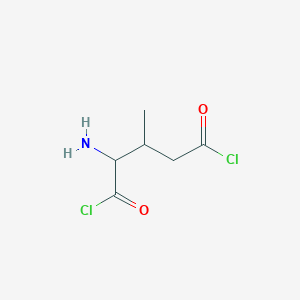
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
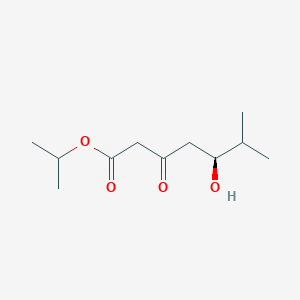
![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)
![2,5-Diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B15172755.png)

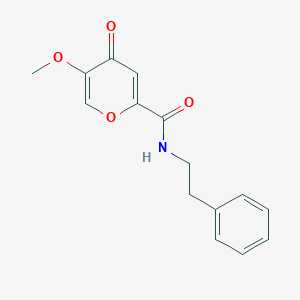
![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
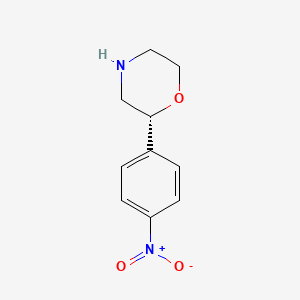
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)

![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
